molecular formula C14H11F3N2O2 B5303080 1-[4-(Difluoromethoxy)phenyl]-3-(3-fluorophenyl)urea

1-[4-(Difluoromethoxy)phenyl]-3-(3-fluorophenyl)urea

Cat. No.: B5303080
M. Wt: 296.24 g/mol
InChI Key: OHECQXYOWQVEAI-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-3-(3-fluorophenyl)urea is a chemical compound with the molecular formula C14H11F3N2O2. It is known for its unique structure, which includes both difluoromethoxy and fluorophenyl groups.

Preparation Methods

The synthesis of 1-[4-(Difluoromethoxy)phenyl]-3-(3-fluorophenyl)urea typically involves the reaction of 4-(difluoromethoxy)aniline with 3-fluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality .

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]-3-(3-fluorophenyl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-3-(3-fluorophenyl)urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups play a crucial role in its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c15-9-2-1-3-11(8-9)19-14(20)18-10-4-6-12(7-5-10)21-13(16)17/h1-8,13H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHECQXYOWQVEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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